molecular formula C9H11NO2 B14700302 1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) CAS No. 25462-79-7

1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one)

Cat. No.: B14700302
CAS No.: 25462-79-7
M. Wt: 165.19 g/mol
InChI Key: OZMMIRXDHZUHRS-UHFFFAOYSA-N
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Description

1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is a compound belonging to the class of dihydropyridines, which are six-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of β-ketoesters, aldehydes, and ammonia or primary amines. For example, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a two-component Hantzsch cyclization with dodecyl 3-aminobut-2-enoate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert dihydropyridines to pyridines.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dihydropyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.

Scientific Research Applications

1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly important in the cardiovascular system, where it helps to reduce blood pressure and alleviate cardiac arrhythmias .

Comparison with Similar Compounds

    1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.

    2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another derivative with similar pharmacological properties.

Uniqueness: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethan-1-one groups at the 3,5-positions of the dihydropyridine ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

25462-79-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-acetyl-1,2-dihydropyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-4,10H,5H2,1-2H3

InChI Key

OZMMIRXDHZUHRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CNC1)C(=O)C

Origin of Product

United States

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